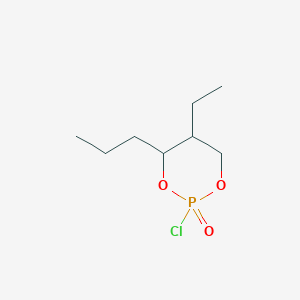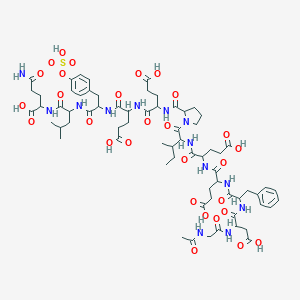
Jolkinolide E
説明
Synthesis Analysis
The synthesis of Jolkinolide E has been accomplished through asymmetric total synthesis . This synthesis features an intramolecular oxa-Pauson-Khand reaction (o-PKR) to construct the challenging tetracyclic [6.6.6.5] abietane-type structure .Molecular Structure Analysis
The molecular structure of Jolkinolide E is characterized by a tetracyclic [6.6.6.5] abietane-type structure . The IUPAC name for Jolkinolide E is (4aR,10aR,11aR,11bR)-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho2,1-fbenzofuran-9-one .Physical And Chemical Properties Analysis
Jolkinolide E has a molecular weight of 300.4 g/mol and a molecular formula of C20H28O2 . It has a complexity of 595 and a topological polar surface area of 26.3 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .科学的研究の応用
Synthesis and Chemical Reactions
Jolkinolide E has been synthesized from the bicyclic enone 3 using an intramolecular Wittig reaction . This synthesis also involves a facile esterification method by means of a mixed anhydride of trichloroacetic acid catalyzed by DMAP, which culminates in the effective synthesis of the α,β,γ-trisubstituted butenolide ring .
Anticancer Activity
Jolkinolide B, a bioactive diterpenoid component isolated from the dried roots of Euphorbia fischeriana Steud, has been found to induce apoptosis in colorectal carcinoma via ROS-mediated ER stress and mitochondrial apoptotic pathways . Although this study specifically mentions Jolkinolide B, it’s likely that Jolkinolide E, being a closely related compound, may have similar anticancer properties.
Inhibition of Epithelial-Mesenchymal Transition (EMT)
Jolkinolide B has been found to inhibit EMT progression, resulting in an increase in E-cadherin and a decrease in vimentin levels . Again, while this study specifically mentions Jolkinolide B, it’s possible that Jolkinolide E may have similar effects on EMT.
作用機序
Target of Action
Jolkinolide E, a casbane diterpenoid from the roots of Euphorbia rapulum, shows weak selective activity against HepG2, MCF-7, and C6 cell lines . It is suggested that Jolkinolide E may target the JAK family kinases, JAK1, JAK2, and TYK2 .
Mode of Action
It is suggested that it may inhibit the activation of the jak/stat signaling pathway . It is also suggested that Jolkinolide E may react with cysteine residues of JAKs to form covalent bonds that inactivate JAKs .
Biochemical Pathways
It is suggested that jolkinolide e may affect the ubiquitin-mediated proteolysis pathways . It may also affect the JAK/STAT signaling pathway .
Pharmacokinetics
It is known that jolkinolide e has poor pharmacokinetics and weak antitumor efficacy
Result of Action
It is suggested that jolkinolide e may inhibit the growth of tumor cells, particularly those with constitutively activated stat3 .
Action Environment
It is suggested that differential accumulation of active ingredients, including jolkinolide e, may occur in different species of the euphorbia genus during the evolution of environmental adaptation .
特性
IUPAC Name |
(4aR,10aR,11aR,11bR)-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-12-14-10-13-6-7-17-19(2,3)8-5-9-20(17,4)15(13)11-16(14)22-18(12)21/h10,15-17H,5-9,11H2,1-4H3/t15-,16-,17-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEVPUOHSXARBR-VIPLHTEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3CCC4C(CCCC4(C3CC2OC1=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C3CC[C@H]4[C@]([C@@H]3C[C@H]2OC1=O)(CCCC4(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Jolkinolide E | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Jolkinolide E and where is it found?
A1: Jolkinolide E is an ent-abietane diterpenoid primarily isolated from various Euphorbia species. [, , , , , , , , ] It belongs to a class of naturally occurring compounds with a complex structure characterized by a fused ring system and various functional groups. []
Q2: Can you provide the molecular formula and weight of Jolkinolide E?
A2: The molecular formula of Jolkinolide E is C20H26O3, and its molecular weight is 314.41 g/mol. [, ]
Q3: How is the butenolide ring, a key structural feature of Jolkinolide E, formed during synthesis?
A3: Efficient synthetic routes utilize an intramolecular Wittig reaction for the formation of the butenolide ring. This approach involves a series of steps, including esterification using a mixed anhydride of trichloroacetic acid catalyzed by 4-Dimethylaminopyridine (DMAP) and culminating in the formation of the α,β,γ-trisubstituted butenolide ring. [, ]
Q4: Have there been any total syntheses of Jolkinolide E reported?
A4: Yes, both the (−)-enantiomer and enantiopure forms of Jolkinolide E have been successfully synthesized. [, ] These achievements are significant for further exploration of its biological activities and potential development of analogues.
Q5: What are the known biological activities of Jolkinolide E?
A5: While specific mechanisms of action are still under investigation, Jolkinolide E and related diterpenoids from Euphorbia species have shown promising anti-tuberculosis activity. [] This bioactivity makes Jolkinolide E and related compounds potentially valuable leads for developing new anti-tuberculosis drugs.
Q6: How is Jolkinolide E typically isolated and identified from plant sources?
A6: Isolation of Jolkinolide E from Euphorbia species typically involves various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and ODS column chromatography. [, ] Structural elucidation relies heavily on spectroscopic methods like 1D and 2D NMR, HRESIMS, and comparison with previously reported data. []
Q7: Are there any known analytical methods for quantifying Jolkinolide E in plant material or biological samples?
A7: Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been successfully applied for the quantification of Jolkinolide E and other diterpenoids in Euphorbia species. [] This method allows for sensitive and accurate determination of Jolkinolide E levels, facilitating quality control and research on its distribution and pharmacokinetics.
Q8: What is the significance of Jolkinolide E and related compounds in traditional medicine?
A9: Langdu, a traditional Chinese medicine derived from the roots of certain Euphorbia species, has a long history of use for treating tuberculosis. [] Jolkinolide E has been identified as one of the key diterpenoids contributing to the bioactivity of Langdu. [] This highlights the importance of investigating traditional remedies as valuable sources for discovering and developing new pharmaceuticals.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)
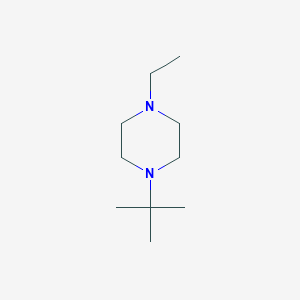




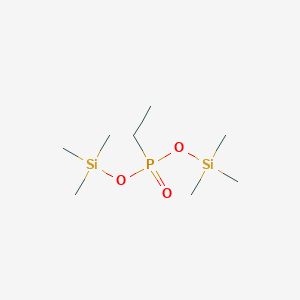
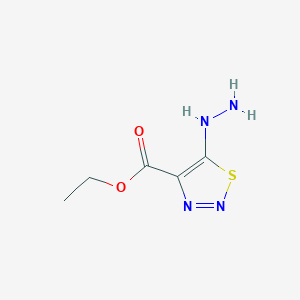
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)
